REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.Cl[CH2:11][CH:12]=O.O>CC(O)C>[Br:9][C:5]1[CH:6]=[C:7]([NH2:8])[C:2]2[N:3]([CH:11]=[CH:12][N:1]=2)[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1N)Br
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
6.51 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hrs
|
Duration
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24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The cake was dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2N(C1)C=CN2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |